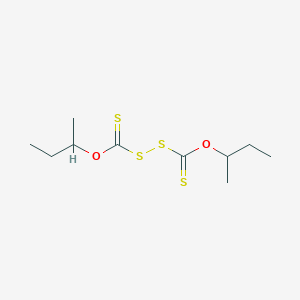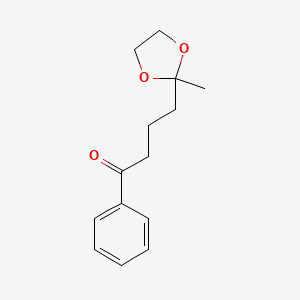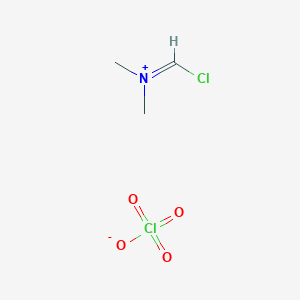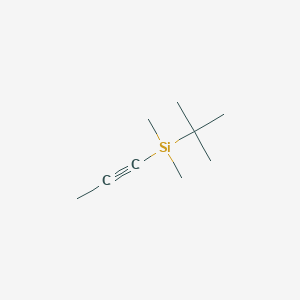
Acetic acid;10-(4-methylphenyl)anthracen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;10-(4-methylphenyl)anthracen-9-ol is a complex organic compound with the molecular formula C23H18O2 This compound is characterized by the presence of an acetic acid moiety attached to a 10-(4-methylphenyl)anthracen-9-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;10-(4-methylphenyl)anthracen-9-ol typically involves the reaction of 10-(4-methylphenyl)anthracen-9-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;10-(4-methylphenyl)anthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include anthraquinones, hydroanthracenes, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid;10-(4-methylphenyl)anthracen-9-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;10-(4-methylphenyl)anthracen-9-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 4-methylphenyl ester: Similar in structure but lacks the anthracene moiety.
9-Anthracenemethanol: Contains the anthracene core but differs in functional groups.
9,10-Anthracenedicarboxylic acid: Another anthracene derivative with different substituents.
Uniqueness
Acetic acid;10-(4-methylphenyl)anthracen-9-ol is unique due to its specific combination of functional groups and the presence of both acetic acid and anthracene moieties
Propriétés
Numéro CAS |
57374-15-9 |
|---|---|
Formule moléculaire |
C23H20O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
acetic acid;10-(4-methylphenyl)anthracen-9-ol |
InChI |
InChI=1S/C21H16O.C2H4O2/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21(22)19-9-5-3-7-17(19)20;1-2(3)4/h2-13,22H,1H3;1H3,(H,3,4) |
Clé InChI |
ILERAPVSKUYDGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


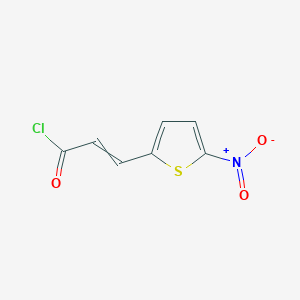
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)






